molecular formula C20H25BN2O4 B8085794 Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8085794
M. Wt: 368.2 g/mol
InChI Key: RSJQOEJQEDHWOO-UHFFFAOYSA-N
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Description

Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is an unsymmetrical urea derivative featuring a 3-methoxyphenyl group and a para-substituted pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) on the opposing aryl ring. This structure combines the hydrogen-bonding capability of the urea moiety with the reactivity of the boronate group, making it valuable in organic synthesis, sensing, and medicinal chemistry . The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions , while the urea scaffold may contribute to enzyme inhibition or anticancer activity .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-9-11-15(12-10-14)22-18(24)23-16-7-6-8-17(13-16)25-5/h6-13H,1-5H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJQOEJQEDHWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reaction of Aryl Isocyanates and Amines

The most common method involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 3-methoxyphenyl isocyanate under anhydrous conditions.

Procedure :

  • Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv) in dry THF or DCM.

  • Add 3-methoxyphenyl isocyanate (1.05 equiv) dropwise at 0°C under nitrogen.

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc).

Yield : 65–78%.

Key Considerations :

  • Excess isocyanate prevents diurea formation.

  • Boron stability requires inert conditions to avoid hydrolysis of the dioxaborolane ring.

Carbamate-Mediated Synthesis

Phenyl Carbamate Aminolysis

Phenyl carbamates serve as stable intermediates for urea formation.

Procedure :

  • Prepare phenyl N-(3-methoxyphenyl)carbamate by reacting 3-methoxyaniline with phenyl chloroformate.

  • React the carbamate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in DMSO at 25°C for 3 hours.

  • Isolate via aqueous workup and recrystallization.

Yield : 70–85%.

Advantages :

  • Avoids toxic isocyanates.

  • DMSO enhances reaction efficiency by stabilizing intermediates.

Alternative Routes

Curtius Rearrangement of Acyl Azides

Rarely used due to safety concerns but viable for specialized cases:

  • Convert 3-methoxybenzoyl chloride to acyl azide using NaN₃.

  • Thermally rearrange to isocyanate, then react with boronic ester-substituted aniline.

Yield : 40–55%.

Challenges :

  • Handling explosive acyl azides.

  • Low regioselectivity requires stringent temperature control.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Isocyanate-AmineRT, THF/DCM65–78%>95%High
Carbamate AminolysisDMSO, 25°C70–85%>98%Moderate
Suzuki-Miyaura BorylationPd catalysis, 80°C60–72%>90%High
Curtius RearrangementThermal, hazardous40–55%85–90%Low

Critical Research Findings

Boron Stability Optimization

  • The dioxaborolane group hydrolyzes under acidic/basic conditions. Anhydrous solvents (THF, dioxane) and inert atmospheres are mandatory.

  • Microwave-assisted borylation reduces side reactions (e.g., deboronation).

Regioselectivity in Urea Formation

  • Steric hindrance from the methoxy group directs isocyanate addition to the para position of the boronic ester-substituted aniline.

  • NMR monitoring (¹H, ¹¹B) confirms successful coupling and boron integrity.

Purification Challenges

  • Silica gel chromatography with 5–10% MeOH in DCM removes unreacted aniline.

  • Recrystallization from ethanol/water mixtures enhances purity (>99%).

Industrial-Scale Considerations

  • Carbamate-mediated synthesis is preferred for safety and yield consistency.

  • Continuous flow reactors improve heat management in exothermic isocyanate reactions.

Emerging Methodologies

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) show promise for urea bond formation under mild conditions, though boron compatibility remains untested.

  • Electrochemical Synthesis : Preliminary studies suggest anodic oxidation of amines could replace toxic isocyanates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.

    Reduction: The urea backbone can be reduced to form corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Urea, N-(3-methoxyphenyl)-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with various molecular targets. The boron-containing group can participate in interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Substituent Variations in Boronated Ureas

Compound Name/ID Key Substituents Key Features
Target Compound N-(3-methoxyphenyl), N'-(4-boronated phenyl) Balances electron-donating methoxy group with boronate reactivity; potential for H2O2 sensing .
N-Ethyl-N'-[4-(dioxaborolan)phenyl]urea (CAS 874291-00-6) N-Ethyl, N'-(4-boronated phenyl) Simpler alkyl substituent; reduced steric hindrance but lower polarity compared to methoxy.
N-Methoxy-N-methyl-N'-[4-(dioxaborolan)phenyl]urea (CAS 874297-84-4) N-Methoxy-N-methyl, N'-(4-boronated phenyl) Enhanced hydrolytic stability due to methoxy group; potential for controlled release in probes.
1-(4-Boronated benzyl)-3-(4-boronated phenyl)urea (CAS 1073353-72-6) Dual boronate groups on benzyl and phenyl rings Higher reactivity in cross-coupling; applications in polymer or MOF synthesis.

Physicochemical Properties

  • Solubility : The 3-methoxy group increases polarity compared to alkyl-substituted analogues (e.g., CAS 874291-00-6), improving aqueous solubility but reducing lipophilicity .
  • Stability : Boronate esters are prone to hydrolysis; the electron-donating methoxy group may stabilize the boronate compared to electron-withdrawing groups (e.g., benzonitrile in ) .

Biological Activity

Urea derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] , often referred to as a substituted urea, has garnered attention for its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by:

  • A methoxyphenyl group attached to one nitrogen atom of the urea.
  • A tetramethyl-1,3,2-dioxaborolan moiety linked to the other nitrogen atom.

This unique structure contributes to its biological properties and interactions within biological systems.

The biological activity of substituted ureas often involves their interaction with specific enzymes or receptors. For instance, studies have shown that ureas can act as inhibitors of soluble epoxide hydrolase (sEH), which plays a crucial role in inflammation and pain pathways. The presence of electron-withdrawing groups in the aryl substituents enhances their binding affinity and potency against these targets .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the aryl groups significantly impact the compound's efficacy. For example:

  • Electron-withdrawing groups on the phenyl ring improve hydrogen bonding interactions with enzyme active sites.
  • Substituents such as methoxy or halogens can enhance metabolic stability and bioavailability .

Inhibition Studies

In a study focusing on 1-Aryl-3-(1-acylpiperidin-4-yl)ureas, similar compounds demonstrated potent inhibition of human and murine sEH. The introduction of methoxy groups was associated with increased potency and favorable pharmacokinetic profiles .

CompoundIC50 (nM)Comments
1104Strong sEH inhibitor
25860Moderate activity
313000Low potency

The above table summarizes the inhibitory concentrations (IC50) for various related compounds, illustrating how structural modifications can lead to significant differences in biological activity.

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties of urea derivatives. The tested compounds exhibited a reduction in inflammatory pain in murine models, suggesting that the compound may have therapeutic potential for treating conditions involving inflammation .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with methoxy substitutions show improved absorption and longer half-lives in vivo. For example, certain derivatives demonstrated increased maximum concentration (Cmax) and area under the curve (AUC) metrics compared to their counterparts lacking these modifications .

Q & A

Q. How can crystallography data resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Electron Density Maps : Compare experimental X-ray data with computationally predicted structures (e.g., Mercury CSD). Focus on dihedral angles between the urea and boronate groups to assess planarity .

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